molecular formula C26H30ClN5O4S B2616942 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-31-1

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Katalognummer: B2616942
CAS-Nummer: 688054-31-1
Molekulargewicht: 544.07
InChI-Schlüssel: XNEJSDIAQXAZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a sophisticated chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring a [1,3]dioxolo[4,5-g]quinazolinone core linked to a 3-chlorophenylpiperazine moiety, is designed as a potential precursor for the development of potent kinase inhibitors. Research indicates this compound is primarily investigated for its ability to inhibit Cyclin-Dependent Kinases (CDKs), particularly CDK2, which plays a critical role in regulating the cell cycle. Dysregulation of CDK2 is a hallmark of uncontrolled cellular proliferation in various cancers , making its inhibition a key therapeutic strategy. The incorporation of the sulfanylidene (thiocarbonyl) group and the specific heterocyclic system is intended to enhance binding affinity and selectivity within the ATP-binding pocket of the target kinase. This reagent provides researchers with a valuable tool for probing CDK-mediated signaling pathways, studying cell cycle arrest, and inducing apoptosis in malignant cell lines. It is essential for developing structure-activity relationship (SAR) models and serves as a key intermediate for synthesizing novel analogs with optimized pharmacological profiles. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN5O4S/c27-18-4-1-5-19(14-18)31-12-10-30(11-13-31)8-3-7-28-24(33)6-2-9-32-25(34)20-15-22-23(36-17-35-22)16-21(20)29-26(32)37/h1,4-5,14-16,20H,2-3,6-13,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEYQQLETVIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a piperazine ring and a chlorophenyl group which may enhance its biological activity. Preliminary studies indicate that this compound could interact with key molecular targets such as G-protein coupled receptors and ion channels, influencing neurotransmitter release and neuronal excitability.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 4 3 chlorophenyl piperazin 1 yl propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide}

The biological activity of this compound is hypothesized to stem from its interaction with various receptors and enzymes involved in neurotransmission and cell signaling. Specifically:

  • G-protein Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs which play critical roles in neurotransmitter signaling pathways.
  • Ion Channels : It could influence ion channel activity, affecting neuronal excitability and synaptic transmission.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant pharmacological properties. For instance:

  • Antidepressant Activity : Compounds containing piperazine moieties have been linked to antidepressant effects through their action on serotonin receptors .
  • Antimicrobial Properties : Similar derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

In Vitro Studies

Initial in vitro studies have demonstrated that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene... exhibits promising biological activity. These studies typically involve:

  • Cell Proliferation Assays : Evaluating the compound's effect on cell growth and viability.
  • Enzyme Inhibition Tests : Assessing its potential as an inhibitor of enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Case Studies

Several case studies have documented the effects of similar compounds:

  • Study on Piperazine Derivatives : A study highlighted the effectiveness of piperazine derivatives in treating neurological disorders due to their ability to modulate serotonin pathways .
  • Antimicrobial Screening : Another investigation revealed that compounds with similar structural features exhibited significant antimicrobial activity against a range of bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AntimicrobialModerate to strong activity against Salmonella
Enzyme InhibitionInhibition of AChE
NeuroprotectivePotential interaction with GPCRs

Vergleich Mit ähnlichen Verbindungen

N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide (688054-32-2)

  • Structural Difference : The 2-fluorophenyl substituent replaces the 3-chlorophenyl group in the piperazine ring.

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

  • Structural Difference : A pentanamide linker and 2,4-dichlorophenyl substituent distinguish this compound.
  • Activity : Exhibits selectivity for dopamine D3 receptors, highlighting the role of chloro-substituent positioning in receptor subtype specificity .

Quinazoline Derivatives with Piperazine Moieties

2-(4-Substituted-piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine Derivatives

  • Structural Difference : These lack the [1,3]dioxolo and sulfanylidene groups but retain the quinazoline-piperazine framework.
  • Activity : Demonstrated kinase inhibition in preclinical studies, suggesting the quinazoline core’s versatility in targeting enzymatic pathways .

Anticonvulsant Piperazine Derivatives

N-(4-Methylpiperazin-1-yl)-3-chlorophenyl-pyrrolidine-2,5-dione Derivatives

  • Structural Difference : Pyrrolidine-2,5-dione replaces the quinazoline core.
  • Activity : Show potent anticonvulsant effects (ED$_{50}$: 29–48 mg/kg in MES tests), emphasizing the therapeutic relevance of the 3-chlorophenyl-piperazine motif in CNS disorders .

Physicochemical and Pharmacological Data Comparison

Compound Name Core Structure Piperazine Substituent Key Activities/Properties Reference
Target Compound Quinazoline-dioxolo-sulfanylidene 3-Chlorophenyl Hypothesized CNS activity
688054-32-2 Quinazoline-dioxolo-sulfanylidene 2-Fluorophenyl Unknown (structural analog)
7o () Pentanamide 2,4-Dichlorophenyl Dopamine D3 selectivity
3w () Propanamide 3-Chlorophenyl Anticonvulsant (MES test)
N-(4-Methylpiperazin-1-yl)-3-chlorophenyl Pyrrolidine-2,5-dione 4-Methylpiperazine ED$_{50}$ = 29–48 mg/kg (MES)

Mechanistic Insights and Implications

  • Piperazine Role : The 3-chlorophenyl-piperazine moiety is critical for receptor interactions, as seen in anticonvulsant and dopaminergic agents. Chlorine’s lipophilicity enhances membrane permeability compared to fluorine .
  • Quinazoline Core : Modifications like sulfanylidene or [1,3]dioxolo groups may influence redox properties or steric hindrance, altering target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.